molecular formula C11H21F3S B14430900 1-[(Trifluoromethyl)sulfanyl]decane CAS No. 80783-56-8

1-[(Trifluoromethyl)sulfanyl]decane

Cat. No.: B14430900
CAS No.: 80783-56-8
M. Wt: 242.35 g/mol
InChI Key: CUKVGZRVAHVLHK-UHFFFAOYSA-N
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Description

1-[(Trifluoromethyl)sulfanyl]decane is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a decane chain. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms. The trifluoromethylsulfanyl group imparts significant electronegativity and lipophilicity to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Trifluoromethyl)sulfanyl]decane can be synthesized through several methods. One common approach involves the use of trifluoromethylation reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) or trifluoromethanesulfonyl chloride (CF3SO2Cl).

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar trifluoromethylation reagents. The process is optimized for high yield and purity, often employing phase transfer catalysts and controlled reaction environments to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[(Trifluoromethyl)sulfanyl]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]decane involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate the activity of enzymes and other proteins. The compound’s high electronegativity and lipophilicity enhance its ability to penetrate biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison: 1-[(Trifluoromethyl)sulfanyl]decane is unique due to the presence of the trifluoromethylsulfanyl group attached to a decane chain. This combination imparts distinct chemical properties, such as higher lipophilicity and reactivity, compared to other trifluoromethyl-containing compounds. Its longer carbon chain also influences its physical properties, making it suitable for specific applications in organic synthesis and material science .

Properties

80783-56-8

Molecular Formula

C11H21F3S

Molecular Weight

242.35 g/mol

IUPAC Name

1-(trifluoromethylsulfanyl)decane

InChI

InChI=1S/C11H21F3S/c1-2-3-4-5-6-7-8-9-10-15-11(12,13)14/h2-10H2,1H3

InChI Key

CUKVGZRVAHVLHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC(F)(F)F

Origin of Product

United States

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